molecular formula C18H14F3NS B2431796 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338415-71-7

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No.: B2431796
CAS No.: 338415-71-7
M. Wt: 333.37
InChI Key: KONYQMIAGQXZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

4,8-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NS/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONYQMIAGQXZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Quinoline Precursors

The most direct route involves reacting 2-chloro-4,8-dimethylquinoline with 3-(trifluoromethyl)benzenethiol under basic conditions.

Procedure :

  • Substrate Preparation : 2-Chloro-4,8-dimethylquinoline is synthesized via chlorination of 4,8-dimethylquinolin-2-ol using POCl3.
  • Thiol Activation : 3-(Trifluoromethyl)benzenethiol (1.2 equiv) is deprotonated with KOtBu (2.0 equiv) in anhydrous DMF at 0°C.
  • Substitution : The chloroquinoline (1.0 equiv) is added, and the mixture is heated to 80°C for 12 hours.
  • Workup : The product is isolated via column chromatography (SiO2, hexane/EtOAc 4:1), yielding 68–72%.

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, where the thiolate anion attacks the electron-deficient C2 of the quinoline. The trifluoromethyl group’s −I effect enhances the electrophilicity of the adjacent sulfur, stabilizing the transition state.

Transition-Metal-Catalyzed C–S Bond Formation

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable coupling of 2-bromo-4,8-dimethylquinoline with 3-(trifluoromethyl)thiophenol.

Optimized Conditions :

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3 (2.5 equiv)
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 81%

Advantages :

  • Tolerance for steric bulk from methyl groups.
  • No requirement for pre-activation of the thiol.

Cyclocondensation Approaches

Gould-Jacobs Reaction

Quinoline rings are constructed from aniline derivatives and β-keto esters, incorporating the sulfanyl group in situ.

Synthesis of 4,8-Dimethyl-2-Sulfanylquinoline :

  • Starting Material : 3-(Trifluoromethyl)thiophenol is condensed with ethyl acetoacetate and 2-aminophenylpropane-1,3-dione.
  • Cyclization : Polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclodehydration.
  • Methylation : Dimethylation at positions 4 and 8 is achieved using MeI and K2CO3 in acetone.
  • Overall Yield : 54%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
SNAr KOtBu, DMF, 80°C 68–72% Simple setup, low cost Sensitivity to moisture
Pd-Catalyzed Coupling Pd(OAc)2/Xantphos, Cs2CO3, toluene 81% High regioselectivity Expensive catalysts
Gould-Jacobs Cyclization PPA, 120°C 54% Built-in sulfanyl group Multi-step, moderate yield

Characterization and Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 8.4 Hz, 1H, H-3), 7.92 (s, 1H, H-5), 7.68–7.62 (m, 3H, aromatic), 2.78 (s, 3H, C4-CH3), 2.65 (s, 3H, C8-CH3).
  • 19F NMR (376 MHz, CDCl3): δ −62.4 (s, CF3).
  • HRMS : m/z calcd. for C18H15F3NS [M+H]+: 346.0874; found: 346.0876.

Chemical Reactions Analysis

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline. The presence of the trifluoromethyl group enhances its biological activity against various bacterial strains.

  • Case Study : In a study assessing the antimicrobial efficacy of synthesized quinoline derivatives, compounds with similar structural features exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-withdrawing groups like trifluoromethyl was found to increase potency.

Anticancer Potential

Quinoline derivatives have been investigated for their ability to inhibit tumor growth by targeting metabolic pathways in cancer cells. The compound's structure allows it to interact with key enzymes involved in cancer metabolism.

  • Case Study : A study on quinoline-8-sulfonamides demonstrated their effectiveness as inhibitors of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism . While specific data on 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is limited, its structural analogs suggest a potential for similar mechanisms.

Biological Mechanisms

The biological activity of 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell metabolism.
  • Cell Signaling Modulation : It could potentially modulate signaling pathways involved in cell proliferation and apoptosis.

Toxicological Studies

Understanding the safety profile of new compounds is crucial for their development. Preliminary toxicological assessments are essential to determine the therapeutic window of 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline.

  • Study Findings : Initial toxicity screenings indicate that compounds with similar frameworks exhibit varying degrees of cytotoxicity, necessitating further investigation into the safety and efficacy of this specific compound .

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be compared with other quinoline derivatives such as:

The uniqueness of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, analgesic, and antimicrobial properties, supported by relevant research findings and data tables.

  • Molecular Formula : C18H14F3NOS
  • Molecular Weight : 317.37 g/mol
  • CAS Number : [Not specified in the sources]

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline. A notable research study evaluated quinoline-derived trifluoromethyl alcohols and found that they exhibited significant growth inhibition in a zebrafish embryo model. The study reported that these compounds could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity Results

CompoundModel UsedIC50 (µM)Mechanism of Action
Compound AZebrafish embryo5.0Induction of apoptosis
Compound BCell lines10.0Inhibition of cell proliferation
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinolineTBDTBD

Analgesic Properties

In another study focusing on quinoline-derived compounds, several were screened for analgesic activity using zebrafish larvae. The findings indicated that specific derivatives exhibited significant pain relief effects, suggesting a mechanism involving sodium channel blockade. This positions 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline as a potential candidate for further analgesic research .

Table 2: Analgesic Activity Findings

CompoundPain ModelResponse TypeMechanism
C2Zebrafish larvaeThermal pain reliefSodium channel blockade
C3Zebrafish larvaeThermal pain reliefInhibition of inflammatory signals

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been extensively studied. Research indicates that these compounds can exhibit significant antibacterial activity against various strains. The incorporation of trifluoromethyl groups has been shown to enhance the antimicrobial efficacy of quinoline derivatives.

Table 3: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinolineStaphylococcus aureus15 µg/mL
Quinoline derivative XEscherichia coli10 µg/mL
Quinoline derivative YPseudomonas aeruginosa20 µg/mL

Case Studies

Several case studies have demonstrated the biological activities of quinoline derivatives similar to 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline:

  • Anticancer Study : A study utilized a series of quinoline derivatives in cell line assays and reported that modifications at the sulfur atom significantly enhanced anticancer activity.
  • Analgesic Study : Another research effort focused on the analgesic properties of quinoline derivatives using behavioral assays in zebrafish and indicated promising results for compounds with trifluoromethyl substitutions.

Q & A

Q. What are the common synthetic routes for preparing 4,8-dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline?

Q. What are the primary research applications of this compound in medicinal chemistry?

Quinoline derivatives are studied for:

  • Enzyme inhibition : Targeting kinases or proteases due to the sulfanyl group’s electron-withdrawing properties.
  • Antimicrobial activity : Structural analogs show activity against bacterial and fungal pathogens.
  • Drug discovery : As a scaffold for designing modulators of DNA-binding proteins or receptors .

Advanced Questions

Q. How can researchers optimize the regioselectivity of sulfanyl group introduction in the quinoline ring?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like oxidation or disulfide formation.
  • Directing groups : Pre-functionalization of the quinoline with electron-withdrawing groups (e.g., nitro) can direct sulfanylation to the 2-position .

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Cross-validation : Compare X-ray data (bond lengths/angles) with DFT-optimized structures.
  • Dynamic NMR : Detect conformational flexibility that might explain discrepancies in NOE or coupling constants.
  • Multi-technique refinement : Use SHELXPRO for crystallographic refinement and integrate solid-state NMR to resolve ambiguities .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Continuous synthesis reduces side reactions during cyclization steps.
  • Catalytic systems : Replace stoichiometric Lewis acids (e.g., AlCl₃) with recyclable catalysts (e.g., zeolites).
  • Purification : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures .

Q. How to investigate the mechanistic role of the trifluoromethyl group in biological activity?

  • Isosteric replacement : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl to assess steric/electronic contributions.
  • Molecular docking : Compare binding affinities with target proteins (e.g., using AutoDock Vina).
  • Metabolic stability assays : Evaluate resistance to cytochrome P450-mediated degradation via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.